molecular formula C11H13ClN2O3 B5250816 N'-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide

N'-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide

Cat. No.: B5250816
M. Wt: 256.68 g/mol
InChI Key: OPUOYSKRIQFICQ-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide typically involves the reaction of 3-chloro-4-methylaniline with oxalyl chloride to form the corresponding oxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 2-aminoethanol to yield the final product.

Industrial Production Methods

Industrial production of N’-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxamide.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

N’-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorophenyl)-N-(2-hydroxyethyl)oxamide
  • N’-(4-methylphenyl)-N-(2-hydroxyethyl)oxamide
  • N’-(3-chloro-4-methylphenyl)-N-methyl oxamide

Uniqueness

N’-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide is unique due to the presence of both the chloro and methyl groups on the phenyl ring, as well as the hydroxyethyl group These functional groups confer specific chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-7-2-3-8(6-9(7)12)14-11(17)10(16)13-4-5-15/h2-3,6,15H,4-5H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUOYSKRIQFICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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